molecular formula C9H8FNO4S B2646555 2-(2-Oxo-2,3-dihydro-1,3-benzoxazol-3-yl)ethane-1-sulfonyl fluoride CAS No. 877964-10-8

2-(2-Oxo-2,3-dihydro-1,3-benzoxazol-3-yl)ethane-1-sulfonyl fluoride

Cat. No.: B2646555
CAS No.: 877964-10-8
M. Wt: 245.22
InChI Key: HNFBNDGFOXBCDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Oxo-2,3-dihydro-1,3-benzoxazol-3-yl)ethane-1-sulfonyl fluoride, also known as OBESF, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. OBESF is a sulfonyl fluoride derivative that is used as a reactive probe for the detection and quantification of active serine hydrolases in biological samples.

Scientific Research Applications

Synthesis and Click Chemistry Applications

Sulfonyl fluorides, including structures similar to 2-(2-Oxo-2,3-dihydro-1,3-benzoxazol-3-yl)ethane-1-sulfonyl fluoride, are valuable synthetic motifs due to their utility in sulfur(VI) fluoride exchange-based "click chemistry". A mild and environmentally benign electrochemical approach for preparing sulfonyl fluorides using thiols or disulfides with potassium fluoride demonstrates the broad substrate scope and potential applications in medicinal chemistry, chemical biology, and drug discovery (Laudadio et al., 2019).

Medicinal Chemistry Applications

The development of oxazolyl sulfonyl fluorides through Rh2(OAc)4-catalyzed annulation shows their significance in producing highly functionalized warheads. This method provides a direct route to these compounds, highlighting their potential in drug discovery and chemical biology (Fang et al., 2020).

Fluoroamines and Fluorination Reactions

The synthesis of N-benzyl fluoroamines through reactions with tetrabutylammonium fluoride (TBAF) from cyclic sulfamidates underscores the versatility of sulfonyl fluoride derivatives in producing fluorinated compounds. This approach, scalable and avoiding chromatographic purification, is crucial for synthesizing fluoroamines with potential pharmaceutical applications (Posakony & Tewson, 2002).

Noncovalent Interactions and Structural Analysis

Research into the noncovalent interactions of aromatic sulfonyl fluoride motifs, such as 4-chloro-7-fluorosulfonyl-2,1,3-benzoxadiazole, via crystallography and Hirshfeld surface analysis, provides insights into the influence of fluorine atoms on molecular interactions. These studies contribute to understanding the structural and property correlations of sulfonyl fluorides, which are crucial for designing compounds with desired physical and chemical properties (Bellia et al., 2022).

SuFEx Click Chemistry and Synthetic Utility

The use of 1,2-dibromoethane-1-sulfonyl fluoride (DESF) as a precursor to robust SuFEx connectors like 1-bromoethene-1-sulfonyl fluoride (BESF) exemplifies the expanding role of sulfonyl fluorides in click chemistry. These compounds enable the synthesis of a variety of functionalized molecules, showcasing the synthetic utility and versatility of sulfonyl fluorides in organic synthesis (Smedley et al., 2018).

Properties

IUPAC Name

2-(2-oxo-1,3-benzoxazol-3-yl)ethanesulfonyl fluoride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8FNO4S/c10-16(13,14)6-5-11-7-3-1-2-4-8(7)15-9(11)12/h1-4H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNFBNDGFOXBCDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N(C(=O)O2)CCS(=O)(=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8FNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.